Prasteronyl Abiraterone Prasteronyl Abiraterone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209921
InChI:
SMILES:
Molecular Formula: C₄₃H₅₇NO₂
Molecular Weight: 619.92

Prasteronyl Abiraterone

CAS No.:

Cat. No.: VC0209921

Molecular Formula: C₄₃H₅₇NO₂

Molecular Weight: 619.92

* For research use only. Not for human or veterinary use.

Prasteronyl Abiraterone -

Specification

Molecular Formula C₄₃H₅₇NO₂
Molecular Weight 619.92

Introduction

Chemical Properties and Structure

Prasteronyl Abiraterone possesses a complex molecular structure with multiple stereogenic centers and a distinctive ether linkage connecting two steroidal units. This section examines the compound's fundamental chemical characteristics, structural features, and physicochemical properties that define its behavior in biological and pharmaceutical contexts.

Molecular Characteristics

Prasteronyl Abiraterone has the molecular formula C₄₃H₅₇NO₂ with a molecular weight of 619.9 g/mol . The compound contains 46 heavy atoms, including carbon, nitrogen, and oxygen. Its structure features 12 defined atom stereocenters, contributing to its complex three-dimensional configuration . The molecule represents a dimer where two steroidal units are connected through an ether linkage, with one unit containing a pyridinyl group at position 17 and the other featuring a ketone functionality at the corresponding position.

Structural Features and Physical Properties

The compound's structure contains two cyclopenta[a]phenanthrene scaffold systems connected via an ether bond. One half of the dimer resembles Abiraterone, featuring a pyridine ring, while the other half contains a ketone group. This unique arrangement results in a large, lipophilic molecule with limited water solubility. The physical and chemical properties of Prasteronyl Abiraterone are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Prasteronyl Abiraterone

PropertyValueReference
Molecular FormulaC₄₃H₅₇NO₂
Molecular Weight619.9 g/mol
XLogP3-AA8.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area39.2 Ų
Heavy Atom Count46
Formal Charge0
Complexity1360
Defined Atom Stereocenter Count12
InChIKeyXAOLFYPGOVUKEI-GWYLZVEVSA-N

Spectroscopic Characteristics

The structural characterization of Prasteronyl Abiraterone typically involves advanced analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Although specific spectral data for Prasteronyl Abiraterone is limited in the available literature, its structural complexity would manifest in distinctive spectral patterns. The compound's large number of carbon atoms would produce a complex ¹³C NMR spectrum, while the presence of a pyridine ring and ketone group would yield characteristic signals in both ¹H NMR and IR spectra. Mass spectrometry would typically show a molecular ion peak at m/z 619.9, corresponding to its molecular weight .

Formation and Synthesis

Prasteronyl Abiraterone forms as a dimeric impurity during the synthesis or storage of Abiraterone acetate, representing an important consideration in pharmaceutical manufacturing quality control. Understanding its formation mechanisms provides insights into optimization of Abiraterone production processes.

Synthesis Considerations

Synthetic procedures for Abiraterone-related compounds generally involve multiple steps, including Grignard reactions, oxidations, and stereochemically controlled transformations . Similar approaches, with modifications to promote dimerization, would likely be employed for the intentional synthesis of Prasteronyl Abiraterone reference standards.

SupplierCatalog NumberQuantity OptionsIntended UseReference
VeeprhoVL830012Not specifiedReference standard
PharmaffiliatesPA 01 0041019Not specifiedReference standard
Axios ResearchAR-A01042Not specifiedReference standard
CymitQuimica4Z-A-82155mg, 10mg, 25mg, 50mg, 100mgResearch purposes
ClinivexRCLSTLA8215Not specifiedR&D purposes only

Regulatory Considerations

Comparison with Related Compounds

Prasteronyl Abiraterone exists within a family of related compounds that includes the parent drug Abiraterone, its acetate derivative, and various other structural analogs and impurities. Understanding the structural relationships and property differences among these compounds provides valuable context for pharmaceutical research and quality control.

Structural Relationships

Prasteronyl Abiraterone differs significantly from Abiraterone in that it represents a dimeric structure where two steroidal units are joined through an ether linkage. While Abiraterone contains a single steroidal scaffold with a pyridine ring at position 17, Prasteronyl Abiraterone contains two steroidal units, only one of which retains the pyridine moiety. The second unit features a ketone group at position 17. This structural difference results in a molecule nearly twice the size of Abiraterone, with distinct physicochemical properties.

Comparative Properties

The comparative analysis of Prasteronyl Abiraterone and related compounds reveals significant differences in molecular weight, lipophilicity, and potential biological activity. Table 3 presents a comparison of key properties between Prasteronyl Abiraterone and structurally related compounds.

Table 3: Comparative Properties of Prasteronyl Abiraterone and Related Compounds

PropertyPrasteronyl AbirateroneAbirateroneAbiraterone AcetateAbiraterone N-OxideReference
Molecular FormulaC₄₃H₅₇NO₂C₂₄H₃₁NOC₂₆H₃₃NO₂C₂₄H₃₁NO₂
Molecular Weight619.9 g/mol349.52 g/mol391.55 g/mol365.52 g/mol
FunctionImpurity/Reference standardActive metaboliteProdrugOxidative metabolite/impurity
Clinical UseNone (monitoring only)AntiandrogenAntiandrogen for prostate cancerNone (monitoring only)

Other Abiraterone-Related Impurities

In addition to Prasteronyl Abiraterone, several other impurities have been identified in Abiraterone acetate production, including epoxides, isomers, and various oxidation products. These include α-epoxy Abiraterone acetate, β-epoxy Abiraterone acetate, 7-keto Abiraterone acetate, Abiraterone N-oxide, and various other structural modifications . Each of these impurities requires specific detection and quantification methods in pharmaceutical quality control processes. The presence of multiple impurities necessitates comprehensive analytical approaches to ensure the purity and safety of Abiraterone acetate pharmaceutical products.

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